molecular formula C26H33N3O10 B12842626 2,2'-((4-(3-Aminopropyl)-2-(2-(2-(bis(carboxymethyl)amino)-5-methylphenoxy)ethoxy)phenyl)azanediyl)diacetic acid

2,2'-((4-(3-Aminopropyl)-2-(2-(2-(bis(carboxymethyl)amino)-5-methylphenoxy)ethoxy)phenyl)azanediyl)diacetic acid

Cat. No.: B12842626
M. Wt: 547.6 g/mol
InChI Key: ZSDZBRORQYHNKF-UHFFFAOYSA-N
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Description

“2,2’-((4-(3-Aminopropyl)-2-(2-(2-(bis(carboxymethyl)amino)-5-methylphenoxy)ethoxy)phenyl)azanediyl)diacetic acid” is a complex organic compound that features multiple functional groups, including amine, carboxyl, and ether groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “2,2’-((4-(3-Aminopropyl)-2-(2-(2-(bis(carboxymethyl)amino)-5-methylphenoxy)ethoxy)phenyl)azanediyl)diacetic acid” typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, which are then subjected to further reactions to introduce the desired functional groups. Common synthetic methods include:

    Amine Alkylation: Introduction of the aminopropyl group through alkylation reactions.

    Ether Formation: Formation of ether linkages via Williamson ether synthesis.

    Carboxylation: Introduction of carboxyl groups through carboxylation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

“2,2’-((4-(3-Aminopropyl)-2-(2-(2-(bis(carboxymethyl)amino)-5-methylphenoxy)ethoxy)phenyl)azanediyl)diacetic acid” can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups, such as reducing carboxyl groups to alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halides, acids, bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound may be used to study enzyme interactions, receptor binding, and other biochemical processes. Its structure allows it to interact with various biological molecules.

Medicine

In medicinal chemistry, the compound could be explored for its potential therapeutic properties. It may serve as a lead compound for developing new drugs targeting specific diseases or conditions.

Industry

In industrial applications, the compound may be used in the production of polymers, coatings, and other materials. Its functional groups can impart desirable properties to the final products.

Mechanism of Action

The mechanism of action of “2,2’-((4-(3-Aminopropyl)-2-(2-(2-(bis(carboxymethyl)amino)-5-methylphenoxy)ethoxy)phenyl)azanediyl)diacetic acid” would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    Ethylenediaminetetraacetic acid (EDTA): A chelating agent with similar carboxyl and amine groups.

    Nitrilotriacetic acid (NTA): Another chelating agent with carboxyl and amine functionalities.

    Diethylenetriaminepentaacetic acid (DTPA): A compound with multiple carboxyl and amine groups, used in medical imaging.

Uniqueness

“2,2’-((4-(3-Aminopropyl)-2-(2-(2-(bis(carboxymethyl)amino)-5-methylphenoxy)ethoxy)phenyl)azanediyl)diacetic acid” is unique due to its specific arrangement of functional groups and its potential for diverse applications. Its structure allows for interactions with a wide range of molecules, making it a valuable compound in various fields.

Properties

Molecular Formula

C26H33N3O10

Molecular Weight

547.6 g/mol

IUPAC Name

2-[2-[2-[5-(3-aminopropyl)-2-[bis(carboxymethyl)amino]phenoxy]ethoxy]-N-(carboxymethyl)-4-methylanilino]acetic acid

InChI

InChI=1S/C26H33N3O10/c1-17-4-6-19(28(13-23(30)31)14-24(32)33)21(11-17)38-9-10-39-22-12-18(3-2-8-27)5-7-20(22)29(15-25(34)35)16-26(36)37/h4-7,11-12H,2-3,8-10,13-16,27H2,1H3,(H,30,31)(H,32,33)(H,34,35)(H,36,37)

InChI Key

ZSDZBRORQYHNKF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N(CC(=O)O)CC(=O)O)OCCOC2=C(C=CC(=C2)CCCN)N(CC(=O)O)CC(=O)O

Origin of Product

United States

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